molecular formula C21H20ClN3O2 B11376116 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxo-N-phenylpyrrolidine-3-carboxamide

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxo-N-phenylpyrrolidine-3-carboxamide

Cat. No.: B11376116
M. Wt: 381.9 g/mol
InChI Key: HECQLPJGCVDRRX-UHFFFAOYSA-N
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Description

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxo-N-phenylpyrrolidine-3-carboxamide is a complex organic compound that features an indole moiety, a pyrrolidine ring, and a phenyl group. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxo-N-phenylpyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative is then subjected to further reactions to introduce the chloro group and the ethyl side chain.

The pyrrolidine ring can be synthesized through a variety of methods, including the reaction of an amine with a diketone. The final step involves coupling the indole derivative with the pyrrolidine ring and the phenyl group under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production, including the use of continuous flow reactors and automated synthesis platforms. The choice of solvents, reagents, and reaction conditions would be tailored to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxo-N-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while reduction of the carbonyl group can yield hydroxyl derivatives .

Mechanism of Action

The mechanism of action of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxo-N-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C21H20ClN3O2

Molecular Weight

381.9 g/mol

IUPAC Name

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxo-N-phenylpyrrolidine-3-carboxamide

InChI

InChI=1S/C21H20ClN3O2/c22-16-6-7-19-18(11-16)14(12-23-19)8-9-25-13-15(10-20(25)26)21(27)24-17-4-2-1-3-5-17/h1-7,11-12,15,23H,8-10,13H2,(H,24,27)

InChI Key

HECQLPJGCVDRRX-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)CCC2=CNC3=C2C=C(C=C3)Cl)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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